Product packaging for Fluorescein-PEG3-NH-Boc(Cat. No.:)

Fluorescein-PEG3-NH-Boc

Cat. No.: B607474
M. Wt: 681.8 g/mol
InChI Key: SVPKKGHAKHLTNJ-UHFFFAOYSA-N
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Description

Contextualizing Fluorescent PEGylated Chemical Compounds in Research

In the realm of biomedical and chemical research, the ability to visualize, track, and understand the behavior of molecules within complex biological environments is paramount. Fluorescent PEGylated compounds are a class of reagents designed for this purpose. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy to improve the physicochemical properties of peptides, proteins, nanoparticles, and small-molecule drugs. researchgate.net The attachment of PEG can enhance aqueous solubility, prolong circulation half-life by reducing renal clearance, and decrease the immunogenicity of the conjugated substance. researchgate.net

When a fluorescent dye is incorporated into a PEGylated molecule, it creates a powerful tool for bio-investigation. These fluorescent tags act as beacons, allowing researchers to monitor the localization, trafficking, and fate of the labeled entity using techniques like fluorescence microscopy and flow cytometry. nih.govrsc.org The PEG component not only improves the biocompatibility of the probe but can also act as a spacer, preventing the fluorophore from interfering with the biological activity of the molecule it is attached to. nih.gov Research has demonstrated that PEGylation can shield fluorochromes, preventing aggregation and self-quenching, which leads to enhanced quantum yields and fluorescence lifetimes. nih.gov This approach has been instrumental in developing probes for targeted imaging and in the creation of fluorescent nanoparticles for applications such as noninvasive imaging of biological processes. mdpi.comacs.org

Heterobifunctional Design and Core Research Utility of Fluorescein-PEG3-(N-Boc)-Amine

Fluorescein-PEG3-(N-Boc)-Amine is a prime example of a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for sequential or selective conjugations. broadpharm.commedkoo.com Its structure is meticulously designed with three key components that define its research utility:

Fluorescein (B123965) Moiety : This is a well-established and commonly used green fluorescent dye. broadpharm.com It serves as the reporter element of the molecule, absorbing light at a maximum wavelength of approximately 494 nm and emitting light at around 517-521 nm. broadpharm.commedkoo.com This fluorescence allows for the sensitive detection and visualization of any molecule to which the compound is ultimately attached. biosynth.com

PEG3 Linker : The "PEG3" portion refers to a short polyethylene glycol chain consisting of three repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the entire compound and provides flexibility. broadpharm.com It acts as a bridge, physically separating the bulky fluorescein dye from the target molecule, which helps to minimize potential steric hindrance and preserve the biological function of the labeled substance.

N-Boc-Protected Amine : This is the key to the compound's heterobifunctionality. It features a primary amine group that is chemically "protected" by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions to expose the reactive primary amine. broadpharm.commedkoo.comresearchgate.net This newly freed amine can then readily react with various functional groups, such as carboxylic acids or activated NHS esters, to form a stable covalent bond with a target molecule. broadpharm.commedkoo.com

The core utility of this design lies in its controlled reactivity. Researchers can use the protected amine for a specific conjugation reaction only after a planned deprotection step, offering precision in complex, multi-step synthesis protocols.

Table 1: Physicochemical Properties of Fluorescein-PEG3-(N-Boc)-Amine

PropertyValueSource(s)
CAS Number 1807534-77-5 broadpharm.commedkoo.combiosynth.com
Molecular Formula C₃₄H₃₉N₃O₁₀S broadpharm.combiosynth.com
Molecular Weight ~681.8 g/mol broadpharm.commedkoo.combiosynth.comscbt.com
Excitation Maximum (λex) ~494 nm broadpharm.com
Emission Maximum (λem) ~517 nm broadpharm.com
Appearance Data not consistently available
Solubility Soluble in DMF, Acetone, Methanol broadpharm.com

Overview of Academic Research Perspectives and Applications

The unique structure of Fluorescein-PEG3-(N-Boc)-Amine makes it a versatile tool in academic research, primarily for fluorescently labeling and tracking biomolecules. broadpharm.combiosynth.com Its applications span several areas of life sciences and materials science.

A primary application is in the creation of custom fluorescent probes. Researchers can conjugate Fluorescein-PEG3-(N-Boc)-Amine (after deprotection) to proteins, antibodies, peptides, or nucleic acids to study their distribution and dynamics in living cells or tissues. medkoo.combiosynth.commedchemexpress.com For instance, it can be used to tag nanoparticles, allowing for the visualization of their uptake and biodistribution in cellular or animal models. broadpharm.commedkoo.com

Furthermore, this compound has been identified as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are complex molecules designed to hijack the cell's own protein disposal machinery to destroy specific target proteins. medchemexpress.comchemsrc.com In this context, Fluorescein-PEG3-(N-Boc)-Amine can serve as a fluorescently tagged PEG linker, connecting the two active ends of the PROTAC while enabling researchers to track the compound's engagement with its cellular targets. medchemexpress.comchemsrc.com This is crucial for developing and optimizing new therapeutic strategies that rely on targeted protein degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N3O10S B607474 Fluorescein-PEG3-NH-Boc

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPKKGHAKHLTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthesis and Derivatization of Fluorescein-PEG3-(N-Boc)-Amine

The synthesis of Fluorescein-PEG3-(N-Boc)-Amine involves the coupling of a fluorescein (B123965) derivative with a PEGylated amine that is protected with a tert-butyloxycarbonyl (Boc) group. This process creates a heterobifunctional linker where one end is the fluorescent dye and the other is a latent reactive amine. medkoo.combroadpharm.com The resulting compound is a valuable reagent for tagging biomolecules and nanoparticles. medkoo.combiosynth.com

Further derivatization of this compound is centered around the strategic removal of the N-Boc protecting group, which then allows for subsequent chemical modifications at the newly exposed primary amine. This two-step approach of deprotection followed by conjugation is fundamental to its application in creating fluorescently labeled biomolecules.

Subsequent Chemical Conjugation Reactions

Once the N-Boc group is removed, the newly exposed primary amine on the PEG linker is available for a variety of chemical conjugation reactions. This allows for the covalent attachment of the fluorescein-PEG moiety to a target molecule of interest.

Amide Bond Formation with Carboxylic Acids

The deprotected amine can readily react with carboxylic acids to form stable amide bonds. medkoo.com This reaction is often facilitated by the use of coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), particularly in aqueous solutions. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used to promote amide bond formation. thermofisher.com This method is a versatile way to label proteins, peptides, and other molecules containing carboxylic acid groups.

Reactions with Activated N-Hydroxysuccinimide (NHS) Esters

A highly efficient and common strategy for labeling with the deprotected amine involves its reaction with N-hydroxysuccinimide (NHS) esters. medkoo.com NHS esters are reactive intermediates that readily couple with primary amines at physiological to slightly basic pH to form stable amide bonds. This method is widely used for labeling proteins and other biomolecules due to its high efficiency and specificity towards amine groups.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for the detailed structural analysis and purity verification of Fluorescein-PEG3-(N-Boc)-Amine. These methods probe the molecule's atomic and electronic composition, offering a wealth of information about its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex conjugates like Fluorescein-PEG3-(N-Boc)-Amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

In the analysis of Fluorescein-PEG3-(N-Boc)-Amine, ¹H NMR is particularly informative. The resulting spectrum displays a series of peaks, each corresponding to a distinct proton or group of equivalent protons in the molecule. The chemical shift (δ, measured in parts per million or ppm) of each peak is indicative of the proton's local electronic environment. For instance, the aromatic protons of the fluorescein (B123965) moiety will resonate in a different region of the spectrum compared to the aliphatic protons of the PEG linker or the tert-butoxycarbonyl (Boc) protecting group. The integration of these peaks provides a ratio of the number of protons contributing to each signal, while the splitting patterns (multiplicity) reveal information about neighboring protons, thus confirming the connectivity of the molecular fragments. While specific spectral data for Fluorescein-PEG3-(N-Boc)-Amine is often proprietary, related compounds and the principles of NMR allow for the confident confirmation of its structure. d-nb.info For example, the presence of signals corresponding to the xanthene core of fluorescein, the repeating ethylene (B1197577) glycol units of the PEG chain, and the characteristic signal of the Boc group's methyl protons would collectively verify the compound's identity. broadpharm.combroadpharm.com

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for verifying the molecular weight of synthesized compounds like Fluorescein-PEG3-(N-Boc)-Amine, thereby confirming its elemental composition.

For Fluorescein-PEG3-(N-Boc)-Amine, which has a chemical formula of C₃₄H₃₉N₃O₁₀S, the expected molecular weight is approximately 681.8 g/mol . broadpharm.combiosynth.comscbt.com High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, often to several decimal places, which can further validate the elemental formula. medkoo.comrsc.org The compound is typically ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and the resulting ions are separated based on their m/z ratio. The detection of a prominent peak corresponding to the calculated molecular weight of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) serves as strong evidence for the successful synthesis and identity of the target compound. rsc.orgrsc.org

PropertyValue
Chemical FormulaC₃₄H₃₉N₃O₁₀S broadpharm.combiosynth.comscbt.com
Molecular Weight~681.8 g/mol broadpharm.combiosynth.comscbt.com
Exact Mass681.2356 medkoo.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for characterizing compounds containing chromophores, which are the parts of a molecule responsible for its color. In the case of Fluorescein-PEG3-(N-Boc)-Amine, the fluorescein moiety acts as the primary chromophore.

The UV-Vis spectrum of Fluorescein-PEG3-(N-Boc)-Amine typically exhibits a characteristic absorption maximum (λ_max) around 494 nm. broadpharm.com This absorption peak is responsible for the compound's ability to absorb blue light, leading to its characteristic yellow-green fluorescence. The position and intensity of this peak can be influenced by the solvent environment, a phenomenon known as solvatochromism. mdpi.com The molar extinction coefficient, a measure of how strongly the compound absorbs light at a specific wavelength, can also be determined from the UV-Vis spectrum and is an important parameter for quantitative applications. rsc.org UV-Vis spectroscopy is a straightforward and effective method for confirming the presence of the fluorescein chromophore and for quantifying the concentration of the compound in solution. core.ac.ukresearchgate.net

Fluorescence Spectroscopy for Photophysical Properties in Research Contexts

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. This method is essential for characterizing the photophysical properties of fluorescent molecules like Fluorescein-PEG3-(N-Boc)-Amine.

The key parameters obtained from fluorescence spectroscopy are the excitation and emission spectra. For Fluorescein-PEG3-(N-Boc)-Amine, the excitation maximum is typically around 494 nm, which aligns with its absorption maximum in the UV-Vis spectrum. broadpharm.commedkoo.com Upon excitation at this wavelength, the molecule emits fluorescence with a maximum intensity (λ_em) at approximately 517-521 nm. broadpharm.commedkoo.com The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is another critical parameter that can be determined and is influenced by the solvent environment. mdpi.com These photophysical properties are fundamental to the application of Fluorescein-PEG3-(N-Boc)-Amine as a fluorescent probe in various research contexts, such as bioimaging and immunoassays. biosynth.comvulcanchem.comrsc.org

Photophysical PropertyWavelength (nm)
Excitation Maximum (λ_ex)~494 broadpharm.commedkoo.com
Emission Maximum (λ_em)~517-521 broadpharm.commedkoo.com

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are vital for both the purification of synthesized Fluorescein-PEG3-(N-Boc)-Amine and the determination of its analytical purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Conjugate Purity

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of non-volatile compounds like Fluorescein-PEG3-(N-Boc)-Amine. It is also used for the purification of the compound. rsc.org In an HPLC analysis, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to elute from the column at different times.

For purity analysis of Fluorescein-PEG3-(N-Boc)-Amine, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used. rsc.orgnih.gov The compound is separated from any unreacted starting materials or byproducts. The eluting components are detected by a UV-Vis detector, typically set at the absorption maximum of the fluorescein chromophore, or by a fluorescence detector. The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to Fluorescein-PEG3-(N-Boc)-Amine relative to the total area of all peaks provides a quantitative measure of its purity. Purity levels for commercially available Fluorescein-PEG3-(N-Boc)-Amine are often reported to be greater than 95% or 96%. broadpharm.comavantorsciences.com

Electrophoretic and Gel-Based Characterization for Bioconjugates

Electrophoretic techniques are fundamental in the analysis of protein bioconjugates, providing critical information on purity, molecular weight, and the extent of modification. When a protein is conjugated with "Fluorescein-PEG3-(N-Boc)-Amine," these methods allow for the verification of successful conjugation and the characterization of the resulting product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Conjugates

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. In the context of proteins conjugated with "Fluorescein-PEG3-(N-Boc)-Amine," SDS-PAGE serves to confirm the covalent attachment of the PEGylated fluorescent tag and to assess the heterogeneity of the resulting bioconjugate.

The principle of SDS-PAGE involves the denaturation of proteins with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge-to-mass ratio. This process effectively eliminates the influence of the protein's intrinsic charge and secondary or tertiary structure on its electrophoretic mobility. Consequently, the migration of the SDS-coated protein through the polyacrylamide gel matrix is primarily dependent on its molecular weight.

When a protein is conjugated with "Fluorescein-PEG3-(N-Boc)-Amine," its molecular weight increases. This increase is directly proportional to the number of fluorescent PEG moieties attached to the protein. As a result, the conjugated protein will migrate more slowly through the gel compared to its unconjugated counterpart, leading to an observable "mobility shift." researchgate.netnih.gov This shift provides direct evidence of successful conjugation. The presence of multiple bands with different mobilities can indicate a mixture of protein species with varying degrees of PEGylation (e.g., mono-, di-, or poly-PEGylated forms). nih.gov

The extent of PEGylation can be qualitatively assessed by observing the number and intensity of the new, higher molecular weight bands. For instance, the conjugation of a protein with one molecule of "Fluorescein-PEG3-(N-Boc)-Amine" (molecular weight of approximately 681.8 g/mol ) will result in a corresponding increase in the apparent molecular weight of the protein on the SDS-PAGE gel.

Table 1: Representative SDS-PAGE Mobility Shift Data for a Model Protein Conjugated with Fluorescein-PEG3-(N-Boc)-Amine

SampleDescriptionApparent Molecular Weight (kDa) on SDS-PAGE
1Unconjugated Model Protein (e.g., Lysozyme)~14.4
2Model Protein + Fluorescein-PEG3-(N-Boc)-Amine~15.1
3Model Protein + 2x Fluorescein-PEG3-(N-Boc)-Amine~15.8

This table presents hypothetical data based on the principles of SDS-PAGE analysis of PEGylated proteins. The actual observed molecular weights may vary depending on the specific protein and gel conditions.

In-Gel Fluorescence Imaging for Bioconjugate Visualization

Following electrophoretic separation by SDS-PAGE, in-gel fluorescence imaging offers a direct and sensitive method for visualizing the protein conjugates containing the fluorescein moiety. azurebiosystems.com This technique is highly specific as it only detects the fluorescently labeled proteins, providing a clear advantage over general protein stains like Coomassie Brilliant Blue, which would stain all protein species present, including any unconjugated protein. ehu.eus

The process involves exciting the gel with light at a wavelength close to the excitation maximum of fluorescein (approximately 494 nm) and detecting the emitted light at its emission maximum (around 517-520 nm). azurebiosystems.com Modern gel imaging systems equipped with appropriate filters and light sources are used for this purpose. azurebiosystems.comthermofisher.com

The key benefits of in-gel fluorescence imaging for "Fluorescein-PEG3-(N-Boc)-Amine" bioconjugates include:

Specificity: Only the protein molecules that have been successfully conjugated with the fluorescein-PEG linker will be visualized. This allows for an unambiguous confirmation of conjugation.

Sensitivity: Fluorescent detection methods are often more sensitive than traditional staining methods, enabling the detection of low-abundance conjugates. researchgate.net

Multiplexing: In some applications, different fluorescent labels can be used to distinguish between various protein populations on the same gel. acs.org

In a typical experiment, the SDS-PAGE gel would be imaged first under fluorescent conditions to visualize the fluorescein-labeled conjugates. Subsequently, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands, including the unconjugated protein and molecular weight markers. researchgate.net Comparing the two images allows for a precise determination of which bands correspond to the fluorescently labeled bioconjugate.

Table 2: Typical Imaging Parameters for In-Gel Fluorescence Detection of Fluorescein-Conjugated Proteins

ParameterValueReference
Excitation Wavelength~470-495 nm azurebiosystems.com
Emission Wavelength~517-525 nm azurebiosystems.com
Imaging SystemCCD or laser-based fluorescent imager azurebiosystems.com
Limit of DetectionCan be in the low nanogram range researchgate.net

This direct visualization is a powerful tool for confirming the successful creation of the bioconjugate and for assessing the purity of the labeled product. acs.org

Applications in Chemical Biology and Material Science Research

Development of Fluorescent Probes and Bioimaging Tools in Research

The inherent fluorescence of the fluorescein (B123965) moiety makes this compound a valuable building block for creating sophisticated tools for visualizing and studying biological processes. The PEG linker enhances water solubility and reduces steric hindrance, while the protected amine allows for controlled chemical modifications.

Intracellular and Subcellular Staining Methodologies

Fluorescein-PEG3-(N-Boc)-Amine serves as a precursor for the synthesis of probes for intracellular and subcellular staining. nih.govnih.gov The general methodology involves the deprotection of the Boc group to expose the primary amine. This amine can then be conjugated to a variety of targeting moieties, such as cell-penetrating peptides or organelle-specific ligands, to direct the fluorescent label to specific locations within the cell.

The PEG linker in the compound plays a crucial role in these applications. It can help to improve the biocompatibility of the resulting probe and reduce non-specific binding within the cellular environment. The hydrophilicity of the PEG chain can also influence the probe's distribution within aqueous intracellular compartments.

Table 1: Methodological Steps for Intracellular Staining Probe Synthesis

StepDescriptionPurpose
1. DeprotectionRemoval of the Boc protecting group from the amine terminus.To expose the reactive primary amine for conjugation.
2. ConjugationReaction of the deprotected amine with a targeting ligand.To direct the fluorescent probe to a specific intracellular or subcellular location.
3. PurificationRemoval of unreacted starting materials and byproducts.To ensure the purity of the final fluorescent probe for reliable imaging results.
4. Cellular IncubationIntroduction of the purified probe to live or fixed cells.To allow for the uptake and localization of the probe within the cells.
5. Fluorescence ImagingVisualization of the stained cells using fluorescence microscopy.To observe the distribution and localization of the target of interest.

Targeted Fluorescent Probes for Specific Biomolecules and Interactions

A key application of Fluorescein-PEG3-(N-Boc)-Amine is in the creation of targeted fluorescent probes to study specific biomolecules and their interactions. nih.gov By conjugating the deprotected amine to a molecule with a high affinity for a specific biological target, researchers can visualize the localization and dynamics of that target in real-time.

For example, the amine can be coupled to a small molecule inhibitor to visualize the location of its target enzyme within a cell. Similarly, it can be attached to a specific peptide sequence to probe protein-protein interactions. The fluorescence of the fluorescein tag provides a sensitive readout for these binding events. The PEG linker can also be advantageous in these contexts, providing a flexible spacer between the fluorescent reporter and the targeting moiety, which can minimize interference with the binding interaction.

Design of Environmentally Responsive Fluorescent Sensors (e.g., Amine Detection)

The fluorescein core of the molecule can be exploited in the design of environmentally responsive or "smart" probes. The fluorescence of fluorescein is known to be sensitive to its local environment, such as pH. This property can be harnessed to create sensors that report on specific physiological conditions.

While direct application of Fluorescein-PEG3-(N-Boc)-Amine for amine detection is not a primary design feature, its reactive amine (after deprotection) allows for its incorporation into more complex sensor designs. For instance, it could be conjugated to a receptor that undergoes a conformational change upon binding to a specific amine analyte. This conformational change could then alter the local environment of the fluorescein, leading to a change in its fluorescence signal. The development of such reaction-based fluorescent probes is an active area of research for the detection of various biologically and environmentally important amines. nih.gov

Bioconjugation Strategies for Biological Macromolecules in Research

The ability to covalently attach fluorescent labels to biological macromolecules is fundamental to many areas of biological research. Fluorescein-PEG3-(N-Boc)-Amine, after deprotection of the amine, provides a reactive handle for such bioconjugation reactions.

Protein and Peptide Conjugation Methodologies

The primary amine of the deprotected Fluorescein-PEG3-Amine can be readily conjugated to proteins and peptides through various well-established chemical reactions. A common strategy involves the reaction of the amine with activated carboxylic acid groups on the target protein or peptide, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.

The hydrophilic PEG spacer is particularly beneficial in protein and peptide conjugation. It can help to maintain the solubility of the labeled biomolecule and reduce the potential for aggregation. Furthermore, the PEG linker can act as a spacer to minimize potential interference of the bulky fluorescein dye with the biological activity of the protein or peptide.

Table 2: Common Amine-Reactive Cross-linking Chemistries

Reactive Group on BiomoleculeReagent on Fluorescein-PEG3-Amine (after deprotection)Resulting Covalent Bond
Activated Carboxylic Acid (e.g., NHS ester)Primary AmineAmide
Aldehyde/KetonePrimary Amine (via reductive amination)Secondary Amine
IsothiocyanatePrimary AmineThiourea (B124793)

Antibody Labeling for Immunological Research

Antibodies are essential tools in immunological research, and their conjugation to fluorescent dyes enables their use in a wide array of techniques, including immunofluorescence, flow cytometry, and western blotting. The deprotected amine of Fluorescein-PEG3-Amine can be used to label antibodies, typically by targeting the primary amines of lysine (B10760008) residues on the antibody surface.

The labeling process must be carefully controlled to ensure that the antigen-binding sites of the antibody are not compromised. The use of a PEG linker can be advantageous in this regard, as it can provide some distance between the fluorescein label and the antibody's antigen-binding fragment (Fab), potentially reducing steric hindrance. The degree of labeling (the number of fluorescein molecules per antibody) is a critical parameter that needs to be optimized for each specific application to achieve a balance between signal intensity and antibody functionality.

PROTAC Linker Design and Mechanism of Action in Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. chempep.commedchemexpress.com A PROTAC molecule is composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govexplorationpub.com Fluorescein-PEG3-(N-Boc)-Amine is a valuable building block in the synthesis of PROTACs, often incorporated as part of the linker. medchemexpress.commedchemexpress.comchemsrc.com

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the POI and the E3 ligase. chempep.com This ternary complex formation is the essential step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. rsc.org The chemical composition of the linker, including the incorporation of polyethylene (B3416737) glycol (PEG) units derived from reagents like Fluorescein-PEG3-(N-Boc)-Amine, influences the physicochemical properties of the PROTAC. biochempeg.comprecisepeg.com

The mechanism of action is catalytic; once the POI is ubiquitinated and targeted for degradation, the PROTAC is released and can engage another POI and E3 ligase, initiating another degradation cycle. chempep.comnih.gov This event-driven pharmacology allows PROTACs to be effective at very low concentrations. nih.gov

The length and composition of the linker are critical parameters that significantly impact the efficacy of a PROTAC. nih.govresearchgate.net Research has demonstrated that both an insufficient and an excessive linker length can be detrimental to the formation of a stable and effective ternary complex. explorationpub.comnih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer. explorationpub.com

Systematic studies involving the variation of linker length, often by incorporating different numbers of PEG units, have been conducted to determine the optimal distance for a given POI-E3 ligase pair. rsc.orgnih.gov For instance, early research on estrogen receptor (ER)-targeting PROTACs found that a 16-atom chain length was optimal for ER degradation. nih.gov Altering the linker length can even impart selectivity for the degradation of one protein over another. nih.gov

The composition of the linker also plays a crucial role. nih.gov Alkyl and PEG chains are the most common motifs. nih.gov PEG linkers, in particular, can improve properties like solubility. chempep.com However, the simple replacement of an alkyl chain with PEG units has, in some cases, led to reduced PROTAC activity, indicating that the atomic composition can have subtle but significant effects on the molecule's function. nih.gov The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt multiple conformations, but this can also come with an entropic penalty upon binding. chempep.com Therefore, the design of the linker, including its length, flexibility, and chemical nature, is a key area of optimization in the development of potent and selective PROTACs. researchgate.netsemanticscholar.org

ParameterInfluence on PROTAC EfficacyResearch Findings
Linker Length Affects the formation and stability of the ternary complex. nih.govexplorationpub.comAn optimal length exists for efficient degradation; too short or too long can be detrimental. explorationpub.comnih.gov A study on ER-targeting PROTACs identified a 16-atom linker as optimal. nih.gov
Linker Composition Influences physicochemical properties like solubility and cell permeability. nih.govbiochempeg.comPEG chains are commonly used to increase solubility. chempep.comprecisepeg.com The atomic makeup (e.g., alkyl vs. PEG) can significantly alter degradation potency. nih.gov
Linker Flexibility Allows the PROTAC to adopt various conformations for binding. chempep.comHigh flexibility can increase the probability of ternary complex formation but may also lead to an entropic penalty. chempep.com
Attachment Points Dictates the relative orientation of the POI and E3 ligase. researchgate.netThe site of linker conjugation on both the POI ligand and the E3 ligase ligand is a critical factor for degradation potency. nih.gov

Research in Targeted Delivery Systems and Nanomaterials

The unique properties of Fluorescein-PEG3-(N-Boc)-Amine make it a valuable tool in the development of advanced drug delivery systems and functionalized nanomaterials for research. The fluorescein component provides a means for fluorescent imaging, while the PEG linker enhances solubility and biocompatibility. axispharm.combroadpharm.com

Nanoparticles are widely utilized in biomedical research for applications ranging from imaging to targeted drug delivery. nih.govnih.gov The surface functionalization of these nanoparticles is key to their utility. nih.gov Fluorescent reporters like fluorescein can be conjugated to the surface of nanoparticles to enable their visualization in biological systems, such as live cell imaging. nih.govxjtlu.edu.cn

The conjugation of Fluorescein-PEG3-(N-Boc)-Amine to nanoparticles allows for the tracking of their uptake and distribution within cells. nih.gov The high fluorescence of these functionalized nanoparticles permits their detection even at very low concentrations. nih.gov This is particularly advantageous for minimizing potential cytotoxicity that can be associated with higher concentrations of nanomaterials. nih.gov The PEG component of the linker can also improve the colloidal stability of the nanoparticles in biological media. sigmaaldrich.com

Various types of nanoparticles, including conjugated polymers, quantum dots, and magnetic nanoparticles, can be functionalized for multimodal imaging and therapeutic applications. nih.govnih.govxjtlu.edu.cn The ability to track these nanoparticles fluorescently provides crucial information for the design and optimization of targeted delivery systems. sigmaaldrich.com

Nanoparticle TypeFunctionalization and ApplicationKey Research Findings
Conjugated Polymer Nanoparticles Surface functionalization with fluorescent dyes for cellular imaging. nih.govEfficient cellular uptake observed, with detection possible at picomolar concentrations. nih.gov
Quantum Dots Conjugation to antibodies or other biomolecules for targeted imaging of cellular components. nih.govCan be used for multi-modal imaging (light and electron microscopy) and to study protein interactions. nih.gov
Magnetic Nanoparticles Combined with fluorescent dyes within a micelle or polymer sphere for dual magnetic resonance and fluorescence imaging. xjtlu.edu.cnCreates hybrid nanoparticles with both fluorescent and magnetic properties for in vitro and potential in vivo imaging. xjtlu.edu.cn

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in aqueous solution. researchgate.netnih.gov They typically consist of a hydrophobic core, which can encapsulate poorly water-soluble agents, and a hydrophilic shell that provides stability and biocompatibility. nih.gov PEG is a widely used polymer for the hydrophilic corona of micelles due to its water solubility and ability to provide steric protection. nih.gov

Fluorescein-PEG3-(N-Boc)-Amine can be incorporated into micellar systems to create fluorescently labeled nanocarriers. researchgate.net This allows researchers to track the biodistribution of the micelles and study their cellular uptake and intracellular fate using techniques like fluorescence microscopy. researchgate.netrsc.org The PEG shell helps to reduce uptake by the reticuloendothelial system, prolonging circulation time and enhancing the potential for targeted delivery to specific tissues. researchgate.net

These "smart" drug delivery systems can be designed to release their payload in response to specific stimuli. nih.gov The ability to fluorescently label these micelles is crucial for research into their mechanisms of action and for optimizing their design for improved probe localization and delivery. upenn.eduresearchgate.net For example, studies have used fluorescently labeled micelles to demonstrate enhanced cellular uptake and mitochondrial targeting. researchgate.net

Quantification of Poly(ethylene glycol) (PEG) Surface Density on Nanoparticles in Research

The functionalization of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a critical strategy to enhance their stability in biological media and reduce non-specific protein adsorption. The density of the PEG layer on the nanoparticle surface is a key parameter that dictates its ultimate in vivo performance. Fluorescein-PEG3-(N-Boc)-Amine serves as a valuable research tool in the quantification of this surface density.

The core principle involves using the inherent fluorescence of the fluorescein moiety as a reporter. After the deprotection of the Boc group to expose the primary amine, the resulting Fluorescein-PEG3-Amine can be conjugated to the surface of nanoparticles. The quantification of the PEG surface density can then be achieved through two primary approaches:

Direct Measurement: In this method, nanoparticles are functionalized with a known concentration of Fluorescein-PEG3-Amine. After removing any unreacted (free) fluorescent PEG molecules through processes like centrifugation or dialysis, the fluorescence of the purified PEGylated nanoparticles is measured. A standard curve, created using known concentrations of the free Fluorescein-PEG3-Amine, is then used to determine the amount of PEG conjugated to the nanoparticles. amazonaws.com

Indirect Measurement: This approach quantifies the amount of unreacted Fluorescein-PEG3-Amine remaining in the supernatant after the PEGylation reaction is complete. acs.orgnih.gov By subtracting the amount of unreacted PEG from the initial amount used, the quantity of PEG successfully grafted onto the nanoparticle surface can be calculated. acs.orgnih.gov

These fluorescence-based methods offer high sensitivity for determining the number of PEG chains per unit of surface area on a nanoparticle. researchgate.net Research has shown that PEG surface density is influenced by several factors, including the molecular weight of the PEG chain and the type of nanoparticle core. For instance, studies on gold nanostructures have demonstrated that the coverage density of PEG tends to decrease as the length of the PEG chain increases. acs.orgnih.gov

The following table illustrates typical data obtained from studies quantifying PEG surface density on gold nanocages (AuNCs) using fluorescence-based assays.

PEG DerivativeNanocage SizeAverage PEG Chains per AuNCCalculated Surface Density (chains/nm²)
HS-PEG₅₀₀₀-NH₂30 nm3,300 ± 1,0400.61
HS-PEG₅₀₀₀-NH₂50 nm12,700 ± 3,3400.85
HS-PEG₅₀₀₀-NH₂60 nm29,500 ± 8,9801.36

This table is representative of data found in scientific literature and demonstrates the application of fluorescence to quantify PEG surface density. nih.gov

Biosensor Development for Analytical Research

The unique structure of Fluorescein-PEG3-(N-Boc)-Amine, combining a fluorophore with a reactive amine group (after Boc deprotection), makes it a candidate for the development of specialized biosensors in analytical research.

Fluorescein derivatives can be engineered into fluorescent probes for the detection of various analytes, including biogenic amines, which are important markers for processes like food spoilage. The sensing mechanism often relies on a chemical reaction between the analyte and the probe that modulates the fluorescence output.

For a molecule like Fluorescein-PEG3-Amine, the terminal amine group can act as a recognition site. While the fluorescein core itself is fluorescent, its emission can be quenched or enhanced by analyte interaction. A common strategy involves designing probes where the fluorescence is initially "off" and then "turns on" in the presence of the target amine. This can be achieved through mechanisms such as:

Aza-Michael Addition: Some fluorescent sensors are designed with groups like dicyanovinyl that react with primary amines. rsc.org This addition reaction alters the electronic structure of the fluorophore, leading to a significant change in fluorescence, enabling a "turn-on" response. rsc.org

Photoinduced Electron Transfer (PET) Quenching: In the absence of an analyte, an electron-rich amine can quench the fluorescence of a nearby fluorophore through PET. Upon interaction with a target that binds to the amine, this PET process can be disrupted, restoring fluorescence.

While Fluorescein-PEG3-(N-Boc)-Amine itself is not a direct sensor, its components are relevant to the design of such probes. The deprotected amine could be modified with a reactive group that, upon interaction with a target analyte, modulates the fluorescein emission. The PEG linker can enhance water solubility and provide spacing from a substrate. Research in this area focuses on creating highly sensitive and selective sensors for amines at low detection limits, which is crucial for applications like monitoring food freshness by detecting spoilage amines like cadaverine. rsc.orgresearchgate.net

To overcome limitations of simple intensity-based fluorescent sensors—which can be affected by probe concentration, photobleaching, and environmental factors—ratiometric fluorescence sensors have been developed. These sensors feature two distinct emission peaks under a single excitation wavelength. rsc.org One peak serves as an analyte-sensitive signal, while the other acts as a stable, insensitive internal reference. rsc.org The ratio of the intensities of these two peaks is used for quantification, providing a more robust and reliable measurement. nih.gov

The design of ratiometric sensors can be achieved through several strategies, including:

Fluorescence Resonance Energy Transfer (FRET): A FRET-based sensor can be constructed by linking a donor fluorophore and an acceptor fluorophore (or a quencher). nih.gov The distance or orientation between the pair changes upon binding to an analyte, altering the FRET efficiency and thus the ratio of donor-to-acceptor emission.

Analyte-Insensitive Reference Dyes: A common approach is to combine an analyte-responsive fluorophore with a second, stable fluorophore that does not interact with the analyte. rsc.org

A compound like Fluorescein-PEG3-Amine could be integrated into such a ratiometric system. For example, after deprotection, its amine group could be used to conjugate it to a larger sensing assembly that also includes a reference dye, such as a rhodamine or a quantum dot. rsc.orgnih.gov The fluorescein moiety would act as the analyte-sensitive part of the sensor, while the reference dye provides a constant signal. This dual-emission system allows for precise, quantitative analysis that is less susceptible to external interferences. rsc.org

Solid-Phase Synthesis Applications in Chemical Biology

The structure of Fluorescein-PEG3-(N-Boc)-Amine is well-suited for applications in solid-phase synthesis, particularly for creating fluorescently labeled peptides and related biomolecules. The Boc-protected amine allows for controlled, site-specific incorporation into a growing peptide chain.

Fluorescently labeled amino acids are powerful tools for studying protein structure, function, and localization. rsc.org To create such a derivative using a molecule like Fluorescein-PEG3-(N-Boc)-Amine, the fluorescein-PEG portion would be coupled to the side chain of an amino acid, for example, the epsilon-amino group of lysine or the beta-carboxyl group of aspartic acid. The alpha-amino group of the host amino acid would typically be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group for use in standard solid-phase peptide synthesis (SPPS).

The process would involve:

Deprotection of the Boc group on Fluorescein-PEG3-(N-Boc)-Amine to yield the free amine.

Coupling this amine to the side chain of a suitably activated and protected amino acid (e.g., Fmoc-Lys(ivDde)-OH or Fmoc-Asp(OAll)-OH).

Deprotection of the side-chain protecting group to allow for the attachment of the fluorescein-PEG moiety.

The resulting Fmoc-protected fluorescent amino acid can then be directly used in automated peptide synthesizers. nih.govgoogle.com The PEG3 linker provides several advantages: it increases the hydrophilicity of the fluorescent label, reduces potential steric hindrance between the fluorescein dye and the peptide, and can help prevent aggregation. google.com This methodology allows for the precise placement of a fluorescent probe at a specific position within a peptide sequence. rsc.org

Fluorogenic protease substrates are essential tools for studying enzyme activity and for high-throughput screening of protease inhibitors. google.com These substrates are typically peptides that contain a recognition sequence for a specific protease, flanked by a fluorophore and a quencher. In its intact state, the substrate is non-fluorescent because the quencher absorbs the energy emitted by the fluorophore via FRET. biosyntan.de When the protease cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be easily measured. google.com

Fluorescein is commonly used as the fluorophore in these FRET-based substrates. researchgate.net A fluorescent amino acid derivative, as described in the previous section, can be incorporated into the peptide sequence during SPPS. nih.govtib.eu A quencher molecule (e.g., DABCYL) would then be attached to another amino acid at a different position in the sequence. researchgate.net

For example, a synthetic peptide designed as a substrate for a specific caspase could be synthesized with a fluorescein-labeled lysine at one position and a DABCYL-labeled lysine at another. The cleavage of the specific caspase recognition sequence (e.g., DEVD) by the enzyme would result in a "turn-on" fluorescent signal. The use of SPPS allows for the convenient and cost-effective assembly of these quenched fluorescent peptide substrates. researchgate.net

Development of Peptide-Based Probes for Biological Systems

The unique structure of Fluorescein-PEG3-(N-Boc)-Amine offers a strategic advantage in the synthesis of peptide-based probes. The molecule integrates a well-characterized fluorophore (fluorescein), a hydrophilic polyethylene glycol (PEG) spacer, and a Boc-protected amine, providing a versatile handle for conjugation.

The fluorescein moiety serves as the fluorescent reporter, exhibiting well-defined excitation and emission maxima (typically around 494 nm and 517 nm, respectively), which are readily detectable by standard fluorescence microscopy and spectroscopy techniques. acs.org The tri-ethylene glycol (PEG3) spacer is a critical feature, enhancing the water solubility of the final peptide conjugate and minimizing steric hindrance, which can be crucial for maintaining the biological activity of the peptide. biochempeg.com

The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of solid-phase peptide synthesis (SPPS) but can be selectively removed under mild acidic conditions. acs.org This orthogonality allows for the precise, site-specific incorporation of the fluorescein-PEG linker onto a peptide, either at the N-terminus or on a side chain of an amino acid like lysine, after the main peptide sequence has been assembled.

Synthesis Strategy:

The general strategy for developing a peptide-based probe using Fluorescein-PEG3-(N-Boc)-Amine involves several key steps. Initially, the peptide of interest is synthesized, often on a solid support, with a specific site designated for labeling. This site could be the N-terminal amine or the side-chain amine of a lysine residue that has an orthogonal protecting group. Following the completion of the peptide sequence, this unique protecting group is removed, exposing a free amine.

Subsequently, the deprotection of the Boc group on Fluorescein-PEG3-(N-Boc)-Amine is carried out. The now free amine of the peptide is then reacted with the isothiocyanate group of the fluorescein moiety on the linker, forming a stable thiourea bond. nih.gov This covalent conjugation results in the final fluorescently labeled peptide probe.

Research Findings:

For instance, studies have utilized fluorescein-PEG-amine constructs to label molecules for tracking their delivery and localization within biological systems. In one such study, a fluorescein-PEG-amine was used to create fluorescently tagged gold nanoparticles to monitor their transepithelial delivery in tissue samples. This research highlights the effectiveness of the fluorescein-PEG moiety in providing a stable and detectable fluorescent signal for imaging applications.

Another research area involves the use of fluorescein-labeled peptides to study protein-protein interactions and enzyme activity. By attaching a fluorophore like fluorescein to a peptide substrate, researchers can monitor changes in fluorescence upon binding to a target protein or cleavage by an enzyme. The PEG linker in such probes helps to ensure that the fluorescent tag does not interfere with the biological recognition of the peptide sequence.

The data below, compiled from chemical supplier specifications, outlines the key properties of the components involved in the synthesis of such probes, illustrating the characteristics that make them suitable for these applications.

Interactive Data Table: Properties of Fluorescein-PEG3-(N-Boc)-Amine

PropertyValueReference
Chemical Formula C₃₄H₃₉N₃O₁₀S acs.org
Molecular Weight 681.8 g/mol acs.org
CAS Number 1807534-77-5 acs.org
Excitation Maximum ~494 nm acs.org
Emission Maximum ~517 nm acs.org
Reactive Group Boc-protected Amine acs.org
Solubility Soluble in DMF, Acetone, Methanol acs.org

This table summarizes the essential physicochemical properties of the labeling reagent, which are critical for designing and executing the synthesis of fluorescent peptide probes.

Theoretical and Mechanistic Investigations

Photophysical Properties of Fluorescein (B123965) in Conjugated Systems

The utility of Fluorescein-PEG3-(N-Boc)-Amine as a fluorescent label is fundamentally governed by the photophysical behavior of its fluorescein core. When conjugated to other molecules, its fluorescence quantum yield, photostability, and pH sensitivity are critical parameters that dictate its performance in various research applications.

Influence of PEG Linker on Fluorescence Quantum Yield and Photostability

The inclusion of a PEG linker in fluorescent probes like Fluorescein-PEG3-(N-Boc)-Amine can significantly enhance their photophysical properties. PEGylation, the process of attaching PEG chains, has been shown to improve the fluorescence quantum yield of fluorochromes. researchgate.net One proposed mechanism for this enhancement is "fluorochrome shielding," where the PEG chain sterically hinders the close interaction between fluorophore molecules, a common cause of self-quenching. researchgate.net This is particularly relevant when multiple fluorescent labels are attached to a single biomolecule.

Studies have demonstrated that PEG linkers can increase the quantum yield of fluorescein conjugates. For instance, PEGylation of a fluorescein-bearing peptide resulted in a notable increase in its quantum yield from 0.50 to 0.59. researchgate.net This improvement is attributed to the PEG linker's ability to block fluorochrome stacking and self-quenching that can occur in aqueous environments. researchgate.net Longer and more flexible linkers, such as (PEG)10, have been shown to improve both the quantum yield and fluorescence lifetime of fluorophore-labeled peptides in solution. nih.gov

Interactive Data Table: Effect of PEGylation on Fluorescein Quantum Yield

Conjugate SystemQuantum Yield (Un-PEGylated)Quantum Yield (PEGylated)Fold IncreaseReference
(DOTA)Lys-Cys(Fluorescein) Peptide0.500.591.18x researchgate.net
Generic Fluorochrome-bearing Peptides-Enhanced- researchgate.net
Di-short-TMR Peptide0.330.39 (with long PEG10 linker)1.18x nih.gov

Note: Data is illustrative of the general trend observed in research. TMR (Tetramethylrhodamine) is another xanthene dye, and the principle of PEG-induced enhancement is comparable.

pH Dependence and Prototropic Behavior in Research Systems

Fluorescein and its derivatives are well-known for their pH-sensitive fluorescence. thermofisher.comwikipedia.org The fluorescence intensity of fluorescein is highly dependent on the pH of its environment, which is a critical consideration in many biological experiments. researchgate.net Fluorescein has a pKa of approximately 6.4, and its ionization state changes significantly over the pH range of 5 to 9. wikipedia.org

At alkaline pH (above 9), fluorescein exists predominantly as a dianion, which is the most fluorescent form. thermofisher.comresearchgate.net As the pH decreases, the fluorescein molecule becomes protonated, leading to a significant reduction in fluorescence intensity. nih.govthermofisher.com This pH-dependent behavior is due to the equilibrium between different ionic forms: cation, neutral molecule, monoanion, and dianion. researchgate.net The dianion, prevalent at pH above 6.4, exhibits the strongest fluorescence. researchgate.net

The absorption spectrum of fluorescein also shifts with pH. thermofisher.com However, the emission spectrum's shape and wavelength are relatively independent of pH when excited near the dianion's absorption peak (around 490 nm). thermofisher.com This property allows for ratiometric pH measurements in some systems. thermofisher.com The introduction of a PEG linker in Fluorescein-PEG3-(N-Boc)-Amine does not fundamentally alter this pH sensitivity, and therefore, when using conjugates of this compound, it is crucial to control or measure the pH of the system to ensure accurate and reproducible fluorescence measurements. The photophysical properties of fluorescein, including quantum yield and excited-state lifetimes, are closely linked to the pH of the chemical environment. researchgate.net

Mechanistic Studies of N-Boc Deprotection

The N-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal. rsc.org The deprotection of the N-Boc group in Fluorescein-PEG3-(N-Boc)-Amine is a critical step to unmask the amine functionality for subsequent conjugation to a target molecule.

The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com The mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group. total-synthesis.com This initial protonation makes the carbonyl carbon more electrophilic, leading to the fragmentation of the carbamate. total-synthesis.com This fragmentation results in the release of the free amine, carbon dioxide, and a stable tertiary carbocation (the tert-butyl cation), which typically deprotonates to form isobutene gas. total-synthesis.com

Recent studies have also explored alternative, milder deprotection methods. For instance, thermolytic deprotection under continuous-flow high-temperature conditions has been investigated. nih.govacs.org This method can offer selectivity in the deprotection of different types of N-Boc protected amines. nih.gov Computational modeling and kinetic analysis of thermolytic deprotection suggest a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. acs.org Other mild deprotection strategies include the use of oxalyl chloride in methanol, which can be effective at room temperature. rsc.org

The choice of deprotection method for Fluorescein-PEG3-(N-Boc)-Amine would depend on the sensitivity of the fluorescein and PEG components, as well as the target molecule to which it will be conjugated.

Reaction Kinetics and Optimization in Bioconjugation Processes

Once the N-Boc group is removed to yield Fluorescein-PEG3-Amine, the primary amine becomes available for conjugation to a variety of functional groups on biomolecules, most commonly carboxylic acids or activated esters. The efficiency and success of this bioconjugation reaction depend on several factors, including reaction kinetics and the optimization of reaction conditions.

The conjugation of an amine to a carboxylic acid is typically facilitated by the use of carbodiimide (B86325) activators, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms a stable amide bond. The kinetics of such reactions are influenced by factors like pH, temperature, concentration of reactants, and the presence of catalysts. For optimal amide bond formation, the pH is generally maintained between 4.5 and 7.5.

The speed of the bioconjugation reaction is crucial, especially when working with sensitive biomolecules or in in vivo settings. ru.nl The reaction needs to be fast enough to achieve significant modification within a reasonable timeframe, given the often low concentrations of the biomolecules. ru.nl

Optimization of the bioconjugation process may involve:

Adjusting the stoichiometry of the Fluorescein-PEG3-Amine to the target biomolecule to control the degree of labeling.

Controlling the pH of the reaction buffer to ensure the reactivity of the amine and the stability of the biomolecule.

Varying the reaction time and temperature to achieve the desired level of conjugation without denaturing the biomolecule.

Purification of the final conjugate to remove unreacted labeling reagent and byproducts. Techniques like size-exclusion chromatography or dialysis are commonly employed.

Quantitative analysis of bioconjugation efficiency can be performed using techniques such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection. nsf.gov

Computational Chemistry and Molecular Modeling in Conjugate Design

Computational chemistry and molecular modeling are increasingly valuable tools in the design and understanding of complex molecules like Fluorescein-PEG3-(N-Boc)-Amine and its conjugates. These methods can provide insights into the structural and electronic properties of the molecule, which are difficult to obtain through experimental means alone.

For instance, computational modeling can be used to predict the three-dimensional structure of the fluorescein-PEG conjugate and how it might interact with a target biomolecule. This can help in designing linkers of optimal length and flexibility to ensure that the fluorescent tag does not interfere with the biological activity of the labeled molecule. Studies have shown that the length of the linker can indeed affect the properties of the final conjugate. cam.ac.uk

Molecular modeling can also be used to study the photophysical properties of the fluorophore. By calculating the electronic structure of the fluorescein molecule in different environments, it is possible to understand how factors like solvent polarity and binding to a protein surface might affect its absorption and emission spectra, as well as its quantum yield.

In the context of N-Boc deprotection, computational modeling has been used to elucidate the reaction mechanism and to understand the factors that influence its rate and selectivity. acs.org For example, a strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of thermolytic deprotection. acs.org Such insights are invaluable for optimizing deprotection conditions and for designing new protecting group strategies.

Future Directions and Emerging Research Avenues

Integration with Advanced Hybrid Imaging Modalities (e.g., PET/Fluorescence Dual Probes in Research)

The fusion of different imaging techniques into a single, hybrid modality offers a more comprehensive understanding of complex biological systems. The development of dual-modal probes for Positron Emission Tomography (PET) and fluorescence imaging is a particularly promising area of research. nih.govajronline.orgnih.gov PET provides high-sensitivity, quantitative data from deep tissues, while fluorescence imaging offers exceptional spatial resolution at the cellular and tissue surface levels. ajronline.orgajronline.org By combining these capabilities into a single probe, researchers can overcome the limitations of each individual modality. snmjournals.org

Fluorescein-PEG3-(N-Boc)-Amine serves as a foundational component for creating such dual-modal probes. The fluorescein (B123965) moiety provides the fluorescent signal, while the terminal amine group, after deprotection of the Boc group, offers a reactive site for conjugation to a chelator for a PET radionuclide. broadpharm.commedkoo.com The PEG3 linker enhances aqueous solubility and provides spatial separation between the fluorescent dye and the radiolabel, which can help to preserve the function of both components.

The primary advantage of a dual PET/fluorescence probe is the ability to correlate macroscopic distribution data from PET with microscopic, real-time cellular events observed through fluorescence. nih.gov For instance, a tumor could be initially located and its metabolic activity quantified using PET, followed by fluorescence-guided surgical resection to ensure complete removal of cancerous tissue. nih.gov This synergistic approach ensures that the biodistribution is identical for both imaging modalities, as they are part of the same molecular entity. nih.gov

Imaging Modality Strengths Limitations Synergy in Dual Probes
PET High sensitivity, deep tissue penetration, quantitative. ajronline.orgLower spatial resolution. ajronline.orgGuides initial localization and quantifies uptake. nih.gov
Fluorescence High spatial resolution, real-time imaging. ajronline.orgLimited tissue penetration. ajronline.orgProvides detailed visualization at the cellular level. ajronline.org

Development of Multi-Functional Research Probes for Complex Biological Systems

The complexity of biological processes often requires the simultaneous monitoring of multiple parameters. This has driven the development of multi-functional research probes capable of reporting on various aspects of their microenvironment. anr.frmdpi.com These probes can be designed to respond to changes in polarity, viscosity, or the presence of specific biomolecules. acs.org

Fluorescein-PEG3-(N-Boc)-Amine can be a starting point for creating such sophisticated probes. The protected amine provides a versatile handle for introducing other functional groups or targeting moieties. broadpharm.comaxispharm.com For example, a targeting ligand could be attached to direct the probe to a specific organelle, like the mitochondria or lysosomes, while the fluorescein core reports on local environmental changes. mdpi.com Research has shown the development of probes that can simultaneously detect viscosity and specific enzymes or reactive oxygen species. mdpi.comacs.org

The design of these probes often involves intricate chemical synthesis to incorporate different responsive elements without interfering with each other's function. The goal is to create a single molecule that can provide a multi-dimensional readout of cellular function, offering a more holistic view of biological systems. anr.fr

Strategies for Enhanced Biocompatibility and Biostability in Research Environments

For any probe to be effective in a biological research setting, particularly in live-cell imaging, it must be biocompatible and stable. dovepress.com Biocompatibility ensures that the probe does not interfere with the normal functioning of the cells or organism, while biostability ensures that the probe remains intact and functional for the duration of the experiment.

The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer, such as the PEG3 unit in Fluorescein-PEG3-(N-Boc)-Amine, is a well-established strategy for improving both biocompatibility and biostability. mdpi.com PEGylation can reduce non-specific binding to proteins and cell membranes, leading to lower background signals and improved signal-to-noise ratios. mdpi.com It also enhances the aqueous solubility of often hydrophobic fluorescent dyes. axispharm.com

Exploration in Novel Research Material Science Applications

The unique photophysical properties of fluorescent compounds are also being harnessed in the field of material science. nih.gov Fluorescent probes can be incorporated into polymers and other materials to create sensors or to study material properties at the nanoscale.

Fluorescein-based compounds, due to their well-characterized and bright fluorescence, are attractive candidates for these applications. The reactive amine group of deprotected Fluorescein-PEG3-Amine allows for its covalent incorporation into polymer backbones or onto the surface of nanoparticles. axispharm.combiosynth.com This can be used to create fluorescently-labeled materials for tracking purposes or to develop materials that respond to external stimuli with a change in fluorescence. For example, aggregation-induced emission (AIE) materials, which become more fluorescent as they aggregate, are being explored for a variety of applications, including bio-imaging and sensing. nih.govfrontiersin.org

Advancements in Automated Synthesis and High-Throughput Screening of Conjugates

The discovery and optimization of new fluorescent probes and their conjugates can be a time-consuming process. To accelerate this, researchers are increasingly turning to automated synthesis and high-throughput screening (HTS) platforms. numberanalytics.com

Automated synthesis, often adapted from peptide synthesis technologies, allows for the rapid and parallel production of libraries of related compounds. researchgate.netbiotage.com This is particularly useful for creating a series of probes with different linkers, targeting groups, or fluorescent dyes to systematically evaluate structure-activity relationships. researchgate.netnih.gov Solid-phase synthesis methods are especially advantageous as they simplify purification and allow for the construction of complex molecules in a stepwise manner. nih.gov

Q & A

Q. What are the key considerations for handling and storing Fluorescein-PEG3-(N-Boc)-Amine to ensure stability?

Fluorescein-PEG3-(N-Boc)-Amine requires strict storage at -20°C in desiccated, light-protected conditions to prevent hydrolysis of the Boc group and photobleaching of the fluorescein moiety. Prolonged exposure to moisture or ambient light reduces fluorescence intensity and reaction efficacy. For experimental use, aliquot the compound to avoid repeated freeze-thaw cycles, which can degrade PEG integrity .

Q. How can researchers conjugate Fluorescein-PEG3-(N-Boc)-Amine to target biomolecules, and what methods optimize reaction efficiency?

The Boc-protected amine must first be deprotected (see advanced FAQ 4) to expose the reactive -NH2 group. Conjugation to carboxylate-containing biomolecules (e.g., proteins, peptides) typically employs carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds. For thiol-containing targets, maleimide-PEG derivatives are preferred. Reaction efficiency depends on:

  • Molar ratio : A 5:1 (dye:biomolecule) ratio minimizes unlabeled product.
  • pH : Maintain pH 7.4–8.5 to ensure amine reactivity without fluorescein degradation.
  • Purification : Use size-exclusion chromatography or dialysis to remove excess dye .

Q. What spectroscopic techniques are used to confirm the structural integrity of Fluorescein-PEG3-(N-Boc)-Amine post-synthesis?

  • HPLC-UV : A reverse-phase C18 column with a methanol/water gradient (pH 3) resolves unreacted fluorescein and PEG intermediates. Purity >95% is required for reliable labeling .
  • Fluorescence spectroscopy : Confirm excitation/emission maxima at 494/517 nm, characteristic of fluorescein. Deviations indicate impurities or degradation .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (681.8 g/mol for Boc-protected form; 581.6 g/mol after deprotection) .

Advanced Research Questions

Q. Under what experimental conditions can the Boc protecting group be removed without compromising the fluorescein fluorophore?

The Boc group is cleaved under acidic aqueous conditions (e.g., 95% trifluoroacetic acid (TFA) for 30–60 minutes at room temperature). However, TFA may degrade fluorescein. Alternative methods include:

  • Thermal deprotection : Heating in water at 100°C under argon for 2–4 hours (yields >90% deprotection with minimal fluorescein loss) .
  • Enzymatic cleavage : Use immobilized esterases for Boc removal in pH-neutral buffers, though reaction rates are slower. Post-deprotection, neutralize with cold ether or lyophilize to remove acids .

Q. How do researchers resolve discrepancies in fluorescence intensity when using Fluorescein-PEG3-(N-Boc)-Amine across different pH environments?

Fluorescein’s fluorescence is pH-sensitive due to its phenolic hydroxyl groups. At pH <6 , the dye exists in a non-fluorescent lactone form; at pH 7–9 , it exhibits maximal intensity. To standardize measurements:

  • Buffer selection : Use PBS (pH 7.4) or HEPES (pH 8.0) for imaging.
  • Quenching correction : Add 1–5 mM ascorbic acid to mitigate reactive oxygen species (ROS)-induced quenching in live-cell assays .
  • Internal calibration : Co-stain with a pH-insensitive dye (e.g., Cy5) to normalize intensity .

Q. What strategies are employed to quantify the labeling efficiency of Fluorescein-PEG3-(N-Boc)-Amine in protein modification studies?

  • UV-Vis spectroscopy : Measure absorbance at 494 nm (fluorescein) and 280 nm (protein). Calculate dye-to-protein ratio (DPR) using extinction coefficients (ε494 = 68,000 M<sup>-1</sup>cm<sup>-1</sup>; ε280 for protein).
  • MALDI-TOF MS : Compare mass shifts between labeled and unlabeled proteins to confirm conjugation.
  • Fluorescence correlation spectroscopy (FCS) : Quantify labeled vs. unlabeled molecules in solution with single-molecule sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.